molecular formula C15H17N3O3 B13773225 3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid CAS No. 928714-02-7

3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid

Cat. No.: B13773225
CAS No.: 928714-02-7
M. Wt: 287.31 g/mol
InChI Key: ZOPMUKYCYQMJSI-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-5-yl core substituted with a 4-ethoxyphenyl group at the 2-position and a propanoic acid chain bearing an amino group at the β-carbon.

Properties

CAS No.

928714-02-7

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

3-amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C15H17N3O3/c1-2-21-12-5-3-10(4-6-12)15-17-8-11(9-18-15)13(16)7-14(19)20/h3-6,8-9,13H,2,7,16H2,1H3,(H,19,20)

InChI Key

ZOPMUKYCYQMJSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of ASISCHEM C63609 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ASISCHEM C63609 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The ethoxy group and other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines .

Scientific Research Applications

ASISCHEM C63609 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ASISCHEM C63609 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Core Modifications

The following compounds share structural motifs with the target molecule but differ in substituents or core heterocycles:

3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic Acid
  • Core Structure : Pyrimidin-5-yl (identical to the target compound).
  • Substituent : 2-methylphenyl at the pyrimidine 2-position (vs. 4-ethoxyphenyl in the target).
  • Molecular Formula : C₁₄H₁₅N₃O₂ (MW: 257.29 g/mol) .
  • Key Differences :
    • Substituent Position : Methyl group at the ortho position of the phenyl ring (vs. ethoxy at para).
    • Electronic Effects : The methyl group is weakly electron-donating, whereas the ethoxy group provides stronger electron donation and increased polarity.
    • Solubility : The ethoxy group may enhance aqueous solubility compared to the hydrophobic methyl group.
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
  • Core Structure : Imidazo[1,2-a]pyridine (vs. pyrimidine in the target compound).
  • Substituent : 4-ethoxyphenyl (identical to the target’s substituent).
  • Molecular Formula : C₁₅H₁₄N₂O (MW: 238.3 g/mol) .
  • Key Differences: Aromatic System: Imidazo[1,2-a]pyridine is a fused bicyclic system with distinct electronic properties compared to pyrimidine.
3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-phenylpropanoic Acid (11f)
  • Core Structure : Imidazole (vs. pyrimidine in the target).
  • Substituents : 4-fluorophenyl and phenyl groups.
  • Key Differences :
    • Heterocycle : Imidazole introduces different hydrogen-bonding capabilities and pKa profiles.
    • Electron-Withdrawing Group : The fluorine atom may enhance metabolic stability compared to ethoxy or methyl groups .

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound Pyrimidin-5-yl 4-ethoxyphenyl Not provided Not available Ethoxy group enhances polarity; propanoic acid enables zwitterionic behavior.
3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid Pyrimidin-5-yl 2-methylphenyl C₁₄H₁₅N₃O₂ 257.29 Methyl group reduces solubility; structural analog in drug discovery.
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 4-ethoxyphenyl C₁₅H₁₄N₂O 238.3 Solid state; no propanoic acid chain.
3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-phenylpropanoic acid Imidazole 4-fluorophenyl, phenyl Not provided Not available Fluorine enhances stability; imidazole core alters reactivity.

Substituent Effects on Properties

  • 4-Ethoxyphenyl (Target Compound): Polarity: Ethoxy’s oxygen atom increases hydrophilicity.
  • 2-Methylphenyl () :
    • Lipophilicity : Methyl group enhances membrane permeability but reduces solubility.
  • 4-Fluorophenyl () :
    • Electron Effects : Fluorine’s electron-withdrawing nature may improve binding affinity in biological targets.

Research Implications and Gaps

  • Biological Activity : Pyrimidine-based analogs (e.g., ) are common in kinase inhibitors, suggesting the target compound may have similar applications.
  • Safety Data: The SDS for 2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine highlights handling precautions (e.g., ventilation, protective gear), but toxicity data for the target compound remain unknown .
  • Synthetic Challenges : The ethoxy group’s bulkiness may complicate synthesis compared to methyl or fluorine substituents.

Biological Activity

3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

This structure features a pyrimidine ring, an ethoxyphenyl group, and a propanoic acid moiety, which collectively contribute to its biological properties.

Research indicates that compounds similar to 3-amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the amino group can facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives. For instance, compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 6 to 12.5 µg/mL, indicating strong potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMIC (µg/mL)Target Bacteria
3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acidTBDE. coli, S. aureus
Hydrolyzed peptide conjugates6 - 12.5Various pathogens
Salicylic acid derivativesTBDFungal strains

Cytotoxicity Studies

Cytotoxicity assays using Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells revealed that certain derivatives exhibited promising cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil. This suggests that 3-amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid could be a candidate for further development in cancer therapy .

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Cell Line
3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acidTBDEAC, DLA
5-Fluorouracil0.5EAC

Case Studies

  • Study on Antifungal Activity : A recent study demonstrated that pyrimidine derivatives exhibited antifungal properties against Candida species, with some compounds achieving significant inhibition at concentrations as low as 10 µg/mL . This positions 3-amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid as a potential antifungal agent.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of pyrimidine derivatives. Preliminary results showed favorable absorption rates and bioavailability, indicating potential for oral administration in therapeutic applications.

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